molecular formula C16H15N3O5 B3855379 N-[(E)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]-2-(2-nitrophenoxy)acetamide

N-[(E)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]-2-(2-nitrophenoxy)acetamide

Cat. No.: B3855379
M. Wt: 329.31 g/mol
InChI Key: VMELYQZOYDVXMX-ZPMYDZSXSA-N
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Description

N-[(E)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]-2-(2-nitrophenoxy)acetamide is a complex organic compound that features a furan ring, a nitrophenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]-2-(2-nitrophenoxy)acetamide typically involves the condensation of 4-(furan-2-yl)but-3-en-2-one with 2-nitrophenoxyacetamide under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or acetic acid to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(E)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]-2-(2-nitrophenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]-2-(2-nitrophenoxy)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the furan ring and the nitrophenoxy group makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[(E)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]-2-(2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c1-12(8-9-13-5-4-10-23-13)17-18-16(20)11-24-15-7-3-2-6-14(15)19(21)22/h2-10H,11H2,1H3,(H,18,20)/b9-8+,17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMELYQZOYDVXMX-ZPMYDZSXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)COC1=CC=CC=C1[N+](=O)[O-])C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)COC1=CC=CC=C1[N+](=O)[O-])/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]-2-(2-nitrophenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-[(E)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]-2-(2-nitrophenoxy)acetamide

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